molecular formula C18H21ClN2O2 B2982794 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide CAS No. 1797582-48-9

4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2982794
M. Wt: 332.83
InChI Key: WXCKYFMOPYKZPG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall reaction scheme.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity, the types of reactions it can participate in, and any catalysts that might be used.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Anticancer Activity

Research on thiophene derivatives, such as the synthesis of new thiophene and thiazolyl-thiophene hybrids, has shown promise in the field of anticancer activity. These compounds, which share structural similarities with the queried compound, exhibit good inhibitory activity against cancer cell lines, suggesting potential applications in cancer treatment (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

Derivatives of pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities. These studies indicate that structurally related compounds possess significant antimicrobial properties, potentially offering new avenues for the development of antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Polyamide Synthesis

Research involving compounds with chloro and carboxamide functionalities has led to advancements in the synthesis of polyamides, demonstrating the utility of these chemical structures in creating new materials. Such studies contribute to the development of novel polymers with potential applications in various industries (Kimura, Konno, & Takahashi, 1992).

Anticonvulsant Properties

Studies on enaminones with structural similarities to the queried compound have explored their potential as anticonvulsant agents. The analysis of their crystal structures and hydrogen bonding has provided insights into their mechanism of action, highlighting the potential for developing new anticonvulsant medications (Kubicki, Bassyouni, & Codding, 2000).

Cytotoxicity and Anticancer Applications

Research into pyrazole and pyrazolopyrimidine derivatives, which share core structural elements with the compound of interest, has revealed their cytotoxic effects against cancer cells. These findings underscore the potential of such compounds in anticancer therapy (Hassan, Hafez, & Osman, 2014).

Safety And Hazards

This would involve looking at the compound’s safety profile, including its toxicity, any risks it poses to human health or the environment, and the precautions that should be taken when handling it.


Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-5-15-16(12(4)22)11(3)21-17(15)18(23)20-9-13-8-14(19)7-6-10(13)2/h6-8,21H,5,9H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCKYFMOPYKZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

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